Piroxantrone is a member of the anthrapyrazole class of synthetic anticancer drugs, designed to retain the efficacy of anthracyclines while reducing cardiotoxicity by diminishing the potential to generate semiquinone free radicals [1]. Its primary mechanism of action is based on DNA intercalation and inhibition of topoisomerase II, leading to DNA strand breaks and inhibition of DNA synthesis [1].
The table below summarizes key mechanistic and structural information for this compound and its class:
| Property | Description |
|---|---|
| Drug Class | Anthrapyrazole [1] |
| Primary Mechanism | DNA intercalation, topoisomerase II inhibition [1] |
| Structural Analogue | Mitoxantrone (an anthracenedione) [1] |
| Clinical Status | Underwent clinical trials (Phase II for metastatic breast cancer) [1] |
| Design Goal | Reduced cardiotoxicity compared to anthracyclines (e.g., Doxorubicin) [1] |
Quantitative data on DNA binding is more readily available for mitoxantrone, which is structurally and mechanistically similar. The following table summarizes experimental findings on mitoxantrone's interaction with DNA, which can serve as a reference for the behavior expected from this compound:
| Parameter | Value / Finding | Experimental Method |
|---|---|---|
| Binding Constant (KD) | Decreased with increasing temperature [2] | Surface Plasmon Resonance (SPR) |
| Binding Forces | Hydrogen bonding (major force), Van der Waals forces [2] [3] | SPR & Fluorescence Spectroscopy |
| Thermodynamics | Exothermic, spontaneous process (negative ΔH, negative ΔG) [3] | SPR & Fluorescence Spectroscopy |
| Effect on DNA | Induces single & double strand breaks, inhibits DNA/RNA synthesis [4] | Biochemical assays |
| Cellular Resistance | Associated with altered cell membrane and impaired drug transport [4] | In vitro cellular studies |
The following workflow outlines a combined methodological approach, supported by data from mitoxantrone studies, for characterizing drug-DNA intercalation.
Experimental workflow for DNA intercalation studies.
The key experimental steps are:
DNA intercalation by drugs like this compound has downstream consequences beyond simple binding. A key effect is the disruption of RNA transcription. Studies show that DNA intercalators potently inhibit transcription by RNA Polymerase I, which is responsible for ribosomal RNA synthesis. This occurs because intercalation displaces crucial transcription factors from the promoter region of ribosomal DNA [5].
Furthermore, disrupting the tumor's blood supply is a validated anti-cancer strategy. The diagram below shows the angiogenesis signaling pathway that tumor cells use to stimulate new blood vessel growth. While not a direct target of this compound, this pathway is the target of other anti-cancer drugs and provides context for the multi-faceted approach to cancer therapy.
Signaling pathway for tumor angiogenesis. In the tumor microenvironment, hypoxia stabilizes the transcription factor HIF-1α, which promotes the release of growth factors like VEGF. These factors bind to receptors on endothelial cells, activating signaling pathways that drive new blood vessel growth to support the tumor [6]. Pericytes provide structural support through reciprocal signaling with endothelial cells [6].
Piroxantrone, initially known as oxantrazole (NSC-349174), is an anthrapyrazole analog developed as an anthracycline-like antitumor agent [1] [2]. The table below summarizes its core preclinical pharmacological characteristics.
| Parameter | Findings |
|---|---|
| Chemical Class | Anthrapyrazole [1] [2] |
| Plasma Stability | Unstable in plasma (especially human, ( t_{1/2} < 5 ) min at 37°C); degradation prevented by ascorbic acid [1] [2] |
| Murine Pharmacokinetics | Two-compartment model; Elimination ( t_{1/2} ): 330 min; Clearance: 458 ml/min/m²; V~ss~: 87.9 L/m² [1] [2] |
| C × t value (90 mg/m² i.v. in mice) | 177 μg·min/ml [1] [2] |
| Metabolism | Converted to a polar conjugate (likely a β-glucuronide) in vivo in mice and by rat hepatic microsomes [1] [2] |
| Cellular Mechanism | Induces protein-associated DNA strand breaks in human rhabdomyosarcoma cells; repair complete within 15 hours [1] [2] |
Pixantrone is a later-developed aza-anthracenedione designed to reduce cardiotoxicity [3]. The following diagram illustrates its multi-faceted mechanism of action and metabolic pathway.
Pixantrone's multi-targeted cytotoxicity and reduced cardiotoxicity profile.
The table below provides a quantitative summary of pixantrone's preclinical activity.
| Testing Model | Details & Findings |
|---|---|
| In Vitro Cytotoxicity (PPTP cell line panel) | Median rIC~50~: 54 nM (range: <3 nM to 1.03 μM); lowest in Ewing sarcoma panel (14 nM) [3]. |
| In Vivo Efficacy (mouse xenografts, 7.5 mg/kg i.v., q4d×3) | 2 of 8 models showed significantly improved event-free survival; 1 of 8 (Wilms tumor) showed a complete response [3]. |
| Mouse Pharmacokinetics (30 mg/kg i.v.) | Multi-compartmental distribution and elimination; samples detectable up to 24 hours post-dose [3]. |
For researchers looking to implement these studies, here are methodologies for critical experiments.
Plasma Stability Assay [1] [2]:
In Vitro Cytotoxicity Assay (DIMSCAN) [3]:
DNA Strand Break Analysis (Alkaline Elution) [1] [2]:
The following table consolidates key pharmacokinetic data from clinical and preclinical studies.
| Parameter | Human Clinical Trial (with G-CSF) [1] | Human Phase I Study [2] | Rhesus Monkey Study [3] |
|---|---|---|---|
| Dosage Range | 150 to 555 mg/m² | 90 to 190 mg/m² | 150 mg/m² |
| Administration | 1-hour IV infusion | 1-hour IV infusion | 1-hour IV infusion |
| Distribution Half-life (t₁/₂ α) | 3.2 ± 2.7 min | 2.9 ± 5.3 min | 1.0 min |
| Elimination Half-life (t₁/₂ β) | 82 ± 92 min | 18.7 ± 36.5 min | 180 min |
| Plasma Clearance | 840 ± 230 mL/min/m² | 720 ± 210 mL/min/m² | 1420 mL/min/m² |
| Area Under Curve (AUC) | Reported (dose-dependent) | 435 μmol·min/L (at MTD) | 220 μM·min |
| Linear Elimination | Yes (over 4-fold dose range) | Clearance did not vary with dose | Information not specified |
This compound's pharmacokinetics are characterized by rapid distribution and a shorter elimination phase, with linear kinetics observed over the studied dose ranges [1]. A key finding from preclinical research is that this compound was not detectable in cerebrospinal fluid, indicating poor penetration of the blood-brain barrier [3].
A study in Rhesus monkeys identified the metabolic and excretion profile of this compound, which provides insights for interpreting human data [3]:
The following diagram illustrates the metabolic pathway of this compound based on the Rhesus monkey study:
This compound metabolic pathway and detected urinary compounds.
The pharmacokinetic data summarized above were generated using specific and rigorous methodologies.
The table below summarizes the key pharmacokinetic parameters and metabolic findings for piroxantrone from a phase I clinical trial [1] [2].
| Parameter | Details |
|---|---|
| Dosage Range | 150 to 555 mg/m² (as a 1-hour infusion) [1] |
| Plasma Elimination | Biexponential [1] [2] |
| Half-Life (t₁/₂ α) | 3.2 ± 2.7 min (mean ± SD) [1] |
| Half-Life (t₁/₂ β) | 82 ± 92 min [1] / 18.7 ± 36.5 min [2] |
| Clearance | 840 ± 230 mL/min/m² [1] |
| Metabolite Observation | A "presumed this compound metabolite" was detected in patient plasma [1]. |
| Metabolite Cytotoxicity | Not believed to contribute significantly to antitumor effects at plasma concentrations [1]. |
Although data on this compound is limited, established methodologies for related compounds like mitoxantrone and losoxantrone provide a robust technical roadmap [3] [4]. The following workflow outlines a comprehensive strategy for isolating and identifying this compound metabolites.
Experimental workflow for metabolite identification
The most promising path forward is to apply modern, sensitive LC-MS/MS and NMR techniques to well-collected patient samples, using the methodologies established for its analogs as a guide.
The metabolic fate of this compound was elucidated in a Rhesus monkey model. After administration, the drug undergoes transformation into several metabolites, which are then excreted [1].
The table below summarizes the key pharmacokinetic parameters and metabolic findings:
| Parameter / Finding | Details |
|---|---|
| Administration | Intravenous (150 mg/m² over 60 min) [1] |
| Plasma Half-Life (t₁/₂β) | 180 minutes [1] |
| Plasma Clearance | 1420 ml/min/m² [1] |
| CSF Penetration | Not detectable [1] |
| Urinary Metabolites | This compound and three other compounds [1] |
| Major Metabolite | Isolated; cytotoxicity at least one log less than parent drug [1] |
| Conjugation Product | One metabolite identified as a glucuronide of the major metabolite [1] |
To develop more effective anticancer drugs, researchers have used this compound's core structure, the anthrapyrazole, as a building block for novel compounds. The goal is to enhance DNA binding and overcome the cardiotoxicity associated with older anthracycline drugs [2] [3].
Rational Design Strategies for this compound Derivatives
This strategy involves chemically linking two anthrapyrazole molecules with a flexible chain. Compounds with 2 to 5 methylene groups in the linker (compounds 2-5) demonstrated bisintercalation, binding to DNA much more strongly than the monomeric parent compound or the control drug doxorubicin [2]. Despite potent DNA binding, these bisanthrapyrazoles showed growth inhibitory effects in the low micromolar range, which, while an improvement over the parent compound, were not as potent as some other clinical drugs [2].
This approach creates hybrid molecules that combine a DNA-intercalating anthrapyrazole with a DNA minor groove binder (netropsin analog) [3]. One hybrid compound containing two N-methylpyrrole groups and two terminal (dimethylamino)alkyl side chains (compound 16) displayed strong DNA binding and submicromolar cytotoxicity against human leukemia cells, acting as a topoisomerase IIα poison [3].
The methodologies from these studies provide a framework for ongoing anticancer drug development.
The table below summarizes the key finding from a 1993 study that directly investigated piroxantrone's effect on MOLT-4 cells [1].
| Assay Type | Cell Line | Test Agent | Key Finding | Contextual Note |
|---|---|---|---|---|
| Cytotoxicity assay (in vitro) | MOLT-4 (Human T-cell leukemia) | This compound | Cytotoxic | Activity reported against a panel of human tumor cell lines. |
| Cytotoxicity assay (in vitro) | MOLT-4 | Major urinary metabolite of this compound | Cytotoxicity at least one log less than the parent compound | The metabolite's activity was significantly reduced. |
This study also provided foundational pharmacokinetic data in a non-human primate model, showing this compound has a biphasic elimination from plasma with a mean terminal half-life (t1/2 β) of 180 minutes and a mean area under the curve (AUC) of 220 µM·min after a 150 mg/m² intravenous dose [1].
The MOLT-4 cell line is a well-established model for T-cell acute lymphoblastic leukemia (T-ALL) in biomedical research. It is frequently used in cytotoxicity and drug resistance studies [2] [3] [4].
While a specific protocol for this compound is not detailed in the search results, the general methodology for assessing cytotoxicity against MOLT-4 cells using the MTT assay is standardized [4] [5]. The workflow below outlines the key steps:
General MTT assay workflow for MOLT-4 cell cytotoxicity testing.
Based on the search results, several key areas of information on this compound are missing:
Given the limitations of the available data, you may need to:
Piroxantrone (originally known as oxantrazole) is an anthrapyrazole analog, a class of compounds designed as anthracycline-like antitumor agents with the goal of achieving comparable efficacy while reducing side effects, particularly cardiotoxicity [1]. It was one of the first agents from this class to enter clinical evaluation [2].
The development of this compound was grounded in a thorough preclinical pharmacological assessment to guide its transition into human trials.
| Pharmacokinetic Parameter | Value in Mice |
|---|---|
| Elimination-phase half-life (t₁/₂β) | 330 min |
| Total Body Clearance (CL) | 458 ml/min/m² |
| Steady-State Volume of Distribution (Vss) | 87.9 L/m² |
| C × t value (after 90 mg/m² dose) | 177 μg·min/ml |
The phase I trial of this compound was notable for prospectively testing a pharmacologically guided dose escalation schema, a modern approach for phase I anticancer drug trials at the time [2] [4].
| Clinical PK Parameter | Value (Mean ± SD) |
|---|---|
| Plasma Clearance Rate | 1290 ± 484 ml/min (720 ± 210 ml/min/m²) |
| Distribution Half-life (t₁/₂α) | 2.9 ± 5.3 min |
| Elimination Half-life (t₁/₂β) | 18.7 ± 36.5 min |
| Area Under Curve (AUC) at MTD (190 mg/m²) | 435 μmol·min/L |
Anthrapyrazoles like this compound are understood to function as topoisomerase II poisons. The following diagram illustrates this mechanism, which leads to cell death.
The development of this compound represents an early application of pharmacology-based dose escalation in oncology drug development. While the approach did not significantly reduce the number of dose levels needed to reach the MTD in this case—due to factors like assay insensitivity, rapid plasma elimination, and a starting dose close to the target exposure—it successfully established the practical utility of such a model [2]. The drug's primary challenge was its instability in human plasma, a property identified preclinically that likely impacted its performance [1].
Piroxantrone (PRX, NSC 349174) is an anthrapyrazole class agent that functions as a DNA intercalator [1]. The following table summarizes its key characteristics from its early development phase.
| Parameter | Details |
|---|---|
| Drug Class | Anthrapyrazole (DNA intercalating agent) [1] |
| Mechanism of Action | DNA intercalation, causing crosslinks and strand breaks [1] |
| Recommended Phase II Dose (RP2D) | 150 mg/m² administered as a 1-hour intravenous infusion every 21 days [1] |
| Maximum Tolerated Dose (MTD) | 190 mg/m² (on a 1-hour infusion every 3 weeks schedule) [1] |
| Dose-Limiting Toxicity (DLT) | Myelosuppression (leukopenia predominating) [1] |
| Other Notable Toxicities | Nausea and vomiting, alopecia, mucositis, phlebitis [1] |
| Phase II Efficacy Outcome | Inactive in advanced adenocarcinoma of the pancreas and advanced non-small cell lung cancer (NSCLC) [2] [3] |
This protocol is derived from the published Phase I trial which utilized a pharmacology-based dose escalation schema [1].
The workflow for determining the RP2D in this Phase I trial, which combined an initial pharmacology-guided escalation with a subsequent 3+3 design, is illustrated below.
The following table summarizes the key pharmacokinetic and toxicological data observed in the Phase I study [1].
| Parameter | Value (Mean ± SD) | Details |
|---|---|---|
| Plasma Clearance | 1290 ± 484 ml/min | Did not vary with dose. |
| Elimination Half-Life (t1/2 beta) | 18.7 ± 36.5 min | Rapid plasma elimination. |
| Area Under Curve (AUC) at MTD | 435 µmol·min/l | 40% higher than preclinically predicted. |
| Key Correlation | Percentage decrease in WBC/neutrophils AUC | Supported pharmacodynamics relationship. |
The Maximum Tolerated Dose (MTD) is a critical concept in oncology drug development, defined as the highest dose of a drug that does not produce unacceptable toxicity [1] [2]. The primary objective of a Phase I clinical trial is to identify the MTD, which then establishes the upper dose limit for all subsequent efficacy trials [1]. This determination is fundamental for optimizing the therapeutic window where maximum anticancer activity can be achieved with manageable side effects.
The process focuses on identifying Dose-Limiting Toxicities (DLTs), which are unacceptable side effects that would necessitate treatment cessation or dose reduction [1]. What constitutes "unacceptable" is relative to the disease context; toxicities that would be unacceptable for a headache remedy may be tolerated for a chemotherapeutic agent [1].
Before human trials, MTD testing is conducted during preclinical development to establish a safe starting dose for first-in-human (FIH) studies [2].
Preclinical MTD studies aim to:
These studies typically use a minimum number of test species and include toxicological endpoints such as clinical observations, body weight changes, and clinical pathology to determine potential acute toxicities [2]. The observation period is typically 1-3 days between dose escalations to allow for delayed toxicity observation [2].
Safety pharmacology studies investigate potential undesirable pharmacodynamic effects on physiological functions and focus on three core systems [2]:
A typical Phase I trial enrolls subjects into successive groups (cohorts) of approximately eight subjects each [1]. The first cohort receives a conservative starting dose, often a small fraction of the lowest dose that causes toxicity in animals [1]. If no DLTs are observed, subsequent cohorts receive progressively higher doses until DLTs occur [1].
The dose escalation process continues until the MTD is identified, which is formally defined as the largest dose that doesn't produce DLTs in a substantial number of subjects (typically more than 5-10 percent) [1]. Once DLTs are observed, the area around that dose level is explored in more detail to precisely estimate the MTD [1].
Recent advances in trial methodology aim to accelerate MTD identification. Time-to-event model-assisted designs (TITE) allow trials to proceed to the next cohort during safety assessment for the current cohort, addressing challenges with rapid patient enrollment or late-onset toxicity [3].
Early identification designs use dose-retainment probability calculations to identify MTD before reaching maximum sample size, potentially reducing study duration by approximately 50% compared to traditional model-assisted designs [3]. These approaches determine early identification when the MTD is estimated with sufficient accuracy, typically using a threshold of 0.4 for dose-retainment probability [3].
A Phase I trial of high-dose this compound provides a specific example of MTD determination in practice [4].
Thirty-eight patients received 121 courses of this compound administered once every 21 days [4]. Initial patient cohorts received this compound alone starting at 150 mg/m², with doses escalated in subsequent patients until DLT was reached [4]. Additional patient cohorts then received escalating doses of this compound with granulocyte colony-stimulating factor (G-CSF) beginning day 2 [4].
The table below summarizes the key findings from this trial:
| Parameter | This compound Alone | This compound with G-CSF |
|---|---|---|
| Starting Dose | 150 mg/m² | 185 mg/m² |
| Dose-Limiting Toxicity | Neutropenia (at 185 mg/m²) | Thrombocytopenia (at 445 mg/m²) |
| Maximum Tolerated Dose | 150 mg/m² | 355 mg/m² |
| Impact of G-CSF | - | >2-fold increase in MTD |
A significant finding from the this compound trial was cardiotoxicity [4]. Seven patients developed symptomatic congestive heart failure at cumulative this compound doses ranging from 855 to 2,475 mg/m², with two deaths from cardiotoxicity [4]. Six of these seven patients had previously received doxorubicin, highlighting the importance of prior treatment history in toxicity risk assessment [4].
This observation aligns with broader patterns of anticancer drug cardiotoxicity, which can manifest as hypertension, arrhythmias, cardiac dysfunction, ischemia, or heart failure [5]. Cardiotoxicity can be categorized by timing (acute, subacute, or chronic) or mechanism (Type I: irreversible, dose-related; Type II: reversible, not dose-related) [5].
The following diagram illustrates the standard workflow for MTD determination in a Phase I clinical trial:
Statistical analysis of Phase I data is typically descriptive, with summary tables and graphs of event rates at each dose level [1]. Formal hypothesis testing is usually not required, and sample sizes are often based on prior experience with similar drugs rather than formal power calculations [1].
Comprehensive toxicity monitoring is essential throughout the MTD determination process. Key parameters include:
MTD determination remains a cornerstone of oncology drug development, balancing efficacy potential with toxicity risk. The this compound case study demonstrates several key principles:
Contemporary approaches to MTD determination are evolving toward more efficient adaptive designs that can accelerate drug development while maintaining patient safety [3]. These methodologies are particularly valuable for novel drug classes where preclinical models may poorly predict human toxicity.
Piroxantrone is an anthrapyrazole, a class of compounds designed to be similar to anthracyclines but without the quinone moiety responsible for cardiotoxicity [1]. This structural information is crucial for HPLC method development.
The table below summarizes key chemical and biological characteristics that influence analytical strategy:
| Aspect | Description | Implication for HPLC Analysis |
|---|---|---|
| Chemical Class | Anthrapyrazole [1] | Serves as a starting point for method screening; similar compounds may share HPLC conditions. |
| Core Structure | Multi-ring aromatic system, lacking a quinone [1] | Suggests strong UV-Vis absorbance, facilitating UV detection. |
| Key Attribute | DNA bisintercalator [1] | Indicates potential for strong interaction with stationary phases; may require masking agents in the mobile phase to reduce peak tailing. |
This protocol outlines a systematic approach to develop and validate a stability-indicating HPLC method for this compound.
The following diagram illustrates the key stages of the method development process:
Critical Method Parameters to Optimize:
Once the method is optimized, it must be validated according to regulatory guidelines like ICH Q2(R1). Key parameters to assess include:
| Problem | Potential Cause | Suggested Solution |
|---|---|---|
| Peak Tailing | Secondary interactions with residual silanols | Use a lower pH mobile phase (e.g., pH 2.5-3.5) or a dedicated "base-deactivated" column. |
| Low Resolution | Inadequate separation from impurities | Adjust the gradient profile (slope, initial/final organic percentage) or try a different column chemistry (e.g., C8, phenyl). |
| Retention Time Drift | Unstable mobile phase pH or column temperature | Ensure mobile phase buffers are fresh and column temperature is controlled. |
A phase I clinical trial confirmed the presence of a previously undescribed metabolite in patient plasma following piroxantrone administration [1]. The key findings are summarized in the table below.
| Aspect | Details from Literature |
|---|---|
| Parent Drug | This compound (an anthrapyrazole derivative) [1] |
| Metabolite Status | A presumed metabolite was detected in human plasma [1]. |
| Identified? | Structure not fully elucidated at the time of publication [1]. |
| Analytical Technique | High-Performance Liquid Chromatography (HPLC) [1]. |
| Contribution to Efficacy | Not believed to contribute significantly to antitumor effects at observed plasma concentrations [1]. |
Given the lack of direct data, the following suggestions are based on general analytical principles and techniques used for structurally or functionally related compounds, such as mitoxantrone and other anthrapyrazoles.
For extracting drugs and metabolites from biological fluids like plasma and urine, liquid-liquid extraction is a standard technique.
High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for separating and detecting such compounds.
Once isolated, powerful analytical techniques are required to determine the precise structure of the metabolites.
The diagram below outlines a potential workflow for metabolite isolation and identification, integrating the techniques discussed.
This compound (NSC 349174) is an anthrapyrazole derivative developed as a DNA-intercalating agent with broad-spectrum antitumor activity. A key design objective was to achieve therapeutic efficacy with reduced cardiac toxicity compared to traditional anthracyclines like doxorubicin. [1]
G-CSF is a hematopoietic growth factor that primarily stimulates the myeloid lineage. Its key mechanisms of action include:
The predominant G-CSF derivative used in the cited this compound trial was Filgrastim, a short-acting, non-glycosylated recombinant human G-CSF. [4] [2]
The following tables consolidate quantitative findings from the primary Phase I study of high-dose this compound with G-CSF and associated pharmacokinetic research.
Table 1: Key Efficacy and Toxicity Findings from Phase I Study (this compound + G-CSF) [4]
| Parameter | This compound Alone | This compound + G-CSF |
|---|---|---|
| Maximum-Tolerated Dose (MTD) | 150 mg/m² | 355 mg/m² |
| Dose-Limiting Toxicity (DLT) at MTD | Neutropenia | Thrombocytopenia |
| Dose Intensity Increase with G-CSF | (Baseline) | > 2-fold |
| Cardiotoxicity (Congestive Heart Failure) | Observed at cumulative doses of 855 - 2,475 mg/m² | |
| Patient Profile at Highest Cardiotoxicity Risk | Patients with prior anthracycline (e.g., Doxorubicin) treatment |
Table 2: Pharmacokinetic Profile of this compound (150 mg/m² IV over 60 minutes) in Rhesus Monkey Model [1]
| Pharmacokinetic Parameter | Value (Mean) |
|---|---|
| Distribution Half-life (t₁/₂ α) | 1.0 minutes |
| Elimination Half-life (t₁/₂ β) | 180 minutes |
| Area Under the Curve (AUC) | 220 μM·min |
| Clearance | 1420 ml/min/m² |
| Cerebrospinal Fluid (CSF) Penetration | Not detectable |
This protocol is adapted from the foundational Phase I study. [4]
A non-human primate (Rhesus monkey) model was used to characterize this compound's pharmacokinetics. [1]
The combination of high-dose this compound and G-CSF presents specific safety concerns that require vigilant management.
Cardiotoxicity is a prominent and dose-limiting non-hematological toxicity. [4]
The following diagram illustrates the dose-limiting toxicity and the role of G-CSF based on the Phase I study outcomes.
Understanding G-CSF's effects requires consideration of its complex, nonlinear pharmacokinetics and pharmacodynamics, which can be described by biomathematical models. [2]
The combination of high-dose this compound and G-CSF represents a classical strategy to increase cytotoxic dose intensity. The primary research implication from the available data is that while G-CSF successfully mitigates neutropenia and allows for a more than twofold increase in the this compound MTD, it unmasks a significant and potentially severe cardiotoxicity risk, particularly in patients previously treated with anthracyclines.
Future research with similar combinations should prioritize:
The search of clinical trial registries reveals only one historical study involving this compound:
| Trial Number | Cancer Type | Trial Title | Status | Relevance to Soft Tissue Sarcoma |
|---|---|---|---|---|
| SWOG-9116 [1] | Disseminated Malignant Melanoma | Evaluation of this compound in Disseminated Malignant Melanoma, Phase II | Closed | Did not study soft tissue sarcoma |
No recent or ongoing clinical trials investigating this compound for soft tissue sarcoma were identified. Current research focuses on other treatment strategies, as outlined below.
Modern soft tissue sarcoma treatment is evolving beyond traditional chemotherapy, with new strategies offering more personalized and effective care [2].
For context, current standard chemotherapy options for metastatic soft tissue sarcoma do not include this compound [3]:
| Category | Regimen Name / Drug | Standard Dosing (as examples) |
|---|---|---|
| Single-Agent | Doxorubicin | 60-75 mg/m² IV every 3 weeks [3] |
| Ifosfamide | 2000-3000 mg/m²/day IV for 3-4 days, every 21 days [3] | |
| Trabectedin | 1.5 mg/m² IV over 24 hours every 3 weeks [3] | |
| Combination Therapy | Gemcitabine + Docetaxel | Gemcitabine 900 mg/m² (Days 1, 8); Docetaxel 75-100 mg/m² (Day 8); every 21 days [3] |
| AIM (Doxorubicin + Ifosfamide + Mesna) | Doxorubicin 20-25 mg/m² (Days 1-3); Ifosfamide 2000-3000 mg/m² (Days 1-3); every 21-28 days [3] |
Recent research is focused on several innovative approaches [2]:
For the emerging agents mentioned, early-phase trial protocols share common elements focused on establishing safety and preliminary efficacy.
The diagram below outlines a general workflow for an early-stage clinical trial, similar to the one used for Mipasetamab uzoptirine [2]:
For an ADC like M3554, which targets GD2, confirming target expression is a critical component of the experimental protocol [2].
The following table summarizes the key efficacy and safety findings from available Phase II clinical trials of this compound in metastatic breast cancer.
| Trial Identifier / Group | Prior Anthracycline? | Dosage Regimen | Patient Number (Evaluable) | Objective Response Rate (ORR) | Key Efficacy Findings | Key Safety Findings |
|---|---|---|---|---|---|---|
| NCCTG (Citation 1) | No | 160 mg/m² IV, every 3 weeks | 30 (29) | 21% (1 CR, 5 PR) | Median response duration: 244 days; Median time to progression: 124 days | Significant cardiotoxicity; 16% median decrease in LVEF at 1000 mg/m²; 2 cases of CHF |
| SWOG (Citation 6) | Mixed (16 of 32 had prior doxorubicin) | 120 mg/m² IV, every 3 weeks | 32 (27) | ~7% (2 PR) | Minimal activity observed | Primarily hematologic toxicity; 1 case of CHF at 960 mg/m² |
For research purposes, here is a detailed methodology based on the Phase II trials cited above.
1. Patient Population
2. Drug Administration
3. Efficacy and Safety Assessments
This compound is a member of the anthrapyrazole class, designed to mimic the efficacy of anthracyclines like doxorubicin while reducing cardiotoxicity. Its mechanism of action is inferred from its relative, mitoxantrone.
Diagram: Proposed mechanism of action and key toxicity pathways of this compound. The drug's primary antineoplastic effect is achieved through DNA intercalation and topoisomerase II inhibition. Although developed to minimize free radical formation, clinical data confirmed that cardiotoxicity via this pathway remained a significant dose-limiting effect, alongside myelosuppression [1] [3] [4].
For drug development professionals, the this compound case offers critical lessons.
Piroxantrone is a synthetic anthrapyrazole compound that functions as a DNA intercalating agent [1]. Phase II clinical trials conducted in the 1990s investigated its efficacy and safety in patients with advanced, measurable gastric adenocarcinoma. The outcomes from these studies consistently demonstrated that this compound, at a dose of 150 mg/m² administered intravenously every 21 days, possesses minimal anti-tumor activity against this malignancy [1] [2]. Consequently, no further development of this specific agent for gastric cancer is recommended.
The table below summarizes the key efficacy findings from two phase II trials of single-agent this compound.
| Study Reference | Patient Population | Dosage Regimen | Number of Evaluable Patients | Objective Response Rate (ORR) | Conclusion |
|---|---|---|---|---|---|
| Pazdur et al. (1994) [1] | Advanced, measurable gastric adenocarcinoma; no prior chemotherapy | 150 mg/m² IV, Day 1, every 21 days | 15 | 0% (No CR, PR, or minor responses) | No significant activity against advanced gastric cancer. |
| Southwest Oncology Group (1994) [2] | Advanced gastric adenocarcinoma | 150 mg/m² IV, every 21 days | 21 | 5% (1 objective response) | Minimal activity; no further investigation recommended. |
CR: Complete Response; PR: Partial Response; IV: Intravenous.
The toxicity profile of this compound was primarily characterized by hematological events, consistent with its mechanism as a cytotoxic agent.
| Toxicity Type | Common Manifestations (Grade ≥ 3) | Frequency |
|---|---|---|
| Hematological | Granulocytopenia, anemia [1] | Very common; reported in 13/21 (62%) of patients in one study [2]. |
| Gastrointestinal | Nausea, vomiting, stomatitis, anorexia [1] | Common |
| Other | Fatigue, alopecia, hyperbilirubinemia, increased alkaline phosphatase [1] | Common |
The following methodology is derived from the published phase II trials.
Patient Selection:
Dosing and Administration:
Assessment Criteria:
The experimental workflow for these clinical studies is outlined in the diagram below.
Mitoxantrone is an approved anthracenedione with a similar mechanism of action (DNA intercalation, topoisomerase II inhibition) [3] [4]. While not used for gastric cancer, its profile helps contextualize this compound's class effects and safety monitoring requirements.
| Parameter | This compound | Mitoxantrone |
|---|---|---|
| Primary Indications | Investigational (no approved indication) | Acute Leukemia, Multiple Sclerosis [3] [5] |
| Key Toxicities | Myelosuppression, GI toxicity [1] [2] | Myelosuppression, Cardiotoxicity (dose-dependent), Secondary Leukemia [3] [4] [6] |
| Dose-Limiting Toxicity | Hematological [2] | Cardiotoxicity (cumulative dose > 140 mg/m²) [6] [7] |
| Required Monitoring | Blood counts [1] | LVEF (heart function), Blood counts [6] [7] |
The investigation of this compound in gastric carcinoma underscores the critical importance of robust phase II trials in drug development. The conclusive lack of efficacy led to the discontinuation of its development for this indication, thereby allowing research resources to be redirected to more promising agents.
Future research in gastric cancer should focus on:
Piroxantrone (also known as oxantrazole, NSC 349174) is an anthrapyrazole derivative developed as an alternative to traditional anthracyclines, with demonstrated broad-spectrum antitumor activity in preclinical models and a potentially improved cardiac toxicity profile. Understanding the central nervous system (CNS) penetration of chemotherapeutic agents is critical for evaluating their potential efficacy against brain tumors and CNS metastases. The blood-cerebrospinal fluid (CSF) barrier represents a significant obstacle to drug delivery into the CNS, with penetration limited by factors including molecular size, lipophilicity, plasma protein binding, and affinity for active efflux transporters [1].
The physiological barriers protecting the CNS, including the blood-brain barrier (BBB) and blood-CSF barrier, significantly restrict drug penetration into the brain and CSF compartments. These barriers feature tight junctions between endothelial and epithelial cells that limit paracellular transport, along with active efflux transporters (such as P-glycoprotein and breast cancer resistance protein) that pump compounds back into the bloodstream [1] [2]. For this compound specifically, the CSF penetration characteristics had not been determined until the pivotal non-human primate study discussed in this application note, which revealed undetectable CSF concentrations following systemic administration [3] [4].
Table 1: Pharmacokinetic Parameters of this compound in Preclinical and Clinical Studies
| Parameter | Rhesus Monkey (150 mg/m²) | Human Clinical Trial | Method of Analysis |
|---|---|---|---|
| t₁/₂ α (distribution) | 1.0 minute | 3.2 ± 2.7 minutes | Biexponential curve fitting |
| t₁/₂ β (elimination) | 180 minutes | 82 ± 92 minutes | Biexponential curve fitting |
| Clearance | 1420 ml/min/m² | 840 ± 230 ml/min/m² | Non-compartmental analysis |
| AUC | 220 μM·min | Not specified | Linear trapezoidal method |
| CSF Penetration | Not detectable | Not assessed | Direct CSF sampling/HPLC |
Table 2: Comparison of this compound Properties Relevant to CNS Penetration
| Property | Impact on CNS Penetration | Experimental Assessment |
|---|---|---|
| Molecular Weight | Moderate (may limit diffusion) | Chemical analysis |
| Lipophilicity | Not specified in studies | Log P calculation |
| Protein Binding | High (limits free fraction) | Plasma protein binding assays |
| Efflux Transporter Susceptibility | Potential P-gp substrate (inferred) | Transporter assays |
| CSF:Plasma Ratio | Undetectable | Simultaneous plasma/CSF sampling |
Animal Model and Dosing Protocol: The definitive assessment of this compound CSF penetration was conducted using a rhesus monkey model (n=5), chosen for its relevance to human BBB physiology. Animals received this compound at 150 mg/m² via intravenous infusion over 60 minutes. This dose was selected based on prior toxicity studies and represents a clinically relevant exposure level [3].
Sample Collection and Timing: Simultaneous blood and CSF samples were collected at predetermined intervals. Blood samples were drawn into heparinized tubes at baseline, during infusion (30 minutes), at end of infusion (60 minutes), and at 5, 15, 30, 60, 120, and 180 minutes post-infusion. CSF samples (0.5-1.0 mL) were obtained via a pre-implanted subcutaneous catheter and Ommaya reservoir inserted into the lateral ventricle or lumbar subarachnoid space, with sampling times coordinated with plasma collection [3].
Bioanalytical Method - HPLC Analysis:
Pharmacokinetic Analysis: Concentration-time data were analyzed using biexponential curve fitting with MLAB software. The model with the lowest Akaike Information Criterion (AIC) value was selected as most appropriate. Area under the curve (AUC) was calculated using the linear trapezoidal method, while clearance was determined by dose/AUC [3] [5].
The CSF penetration capability of this compound was evaluated through direct sampling of ventricular CSF via an indwelling catheter. This method allows for direct quantification of drug concentrations in the CSF compartment without the potential contamination issues associated with lumbar puncture.
Experimental Workflow:
Key Findings: Despite robust plasma concentrations achieving levels sufficient for antitumor activity (mean AUC: 220 μM·min), this compound remained undetectable in all CSF samples across the sampling timeline. The limit of detection for the HPLC assay (1-2 ng/mL) established the maximum possible CSF:plasma ratio at <0.01, indicating profoundly limited CNS penetration [3] [4].
For compounds with suspected limited CNS penetration, several indirect assessment methods can provide supplementary data:
Brain Tissue Homogenate Studies: While not performed in the primary this compound study, this method involves:
Microdialysis Techniques: This method provides measurement of unbound drug in the brain extracellular fluid:
In Vitro BBB Models:
The metabolic fate of this compound was investigated through analysis of urine samples collected from the same non-human primate model. Urine was collected prior to dosing and at intervals up to 24 hours post-infusion. Samples were processed using solid-phase extraction followed by HPLC with electrochemical detection and mass spectrometric analysis for structural characterization [3].
Table 3: this compound Metabolites and Their Characteristics
| Compound | Relative Abundance | Cytotoxicity (MOLT-4 cells) | Structural Characteristics |
|---|---|---|---|
| This compound (parent) | High | IC₅₀ in nM range | Anthrapyrazole core structure |
| Metabolite 1 (Major) | Highest urinary metabolite | >1 log less cytotoxic than parent | Phase I oxidative metabolite |
| Metabolite 2 | Moderate | Not determined | Glucuronide conjugate of Metabolite 1 |
| Metabolite 3 | Low | Not determined | Unidentified structure |
Key Findings: Three distinct urinary metabolites not present in pre-dose samples were detected. The major urinary metabolite was isolated and its structure partially characterized. Cytotoxicity evaluation against MOLT-4 leukemia cells demonstrated that this major metabolite was significantly less potent (at least one log reduction) compared to the parent this compound compound. One of the minor metabolites was identified as a glucuronide conjugation product of the major metabolite, indicating phase II metabolic processing [3] [4].
The cytotoxic potential of the isolated major metabolite was evaluated using the following methodology:
Cell Culture Conditions:
Cytotoxicity Assay:
The finding of undetectable CSF penetration for this compound has significant implications for its therapeutic application and future drug development:
Therapeutic Limitations: The absence of detectable CNS levels suggests that this compound would have limited efficacy against primary brain tumors or CNS metastases, restricting its application to peripheral malignancies. This aligns with the general challenge of achieving therapeutic drug levels in the CNS compartment across many chemotherapeutic classes [6] [1].
Drug Design Considerations: The poor CNS penetration of this compound provides important insights for medicinal chemistry efforts. Future analogs might be modified to improve CNS delivery by:
Clinical Development Implications: These results demonstrate the importance of early CNS penetration assessment in oncology drug development, particularly for compounds intended to treat cancers with CNS involvement. The rhesus monkey model with direct CSF sampling provides a translational tool for predicting human CNS exposure [3] [6].
The methodological approaches detailed in this application note provide a comprehensive framework for assessing the CNS penetration capabilities of novel chemotherapeutic agents, enabling researchers to make informed decisions early in the drug development process.
The following tables summarize key quantitative data for assessing and monitoring cardiotoxicity risk.
Table 1: Risk-Equivalent Dosing for Cardiac Dysfunction (Childhood Cancer Survivors) This table provides equivalence ratios to estimate the risk of cancer therapy-related cardiac dysfunction (CTRCD) compared to doxorubicin [1] [2].
| Drug | Comparison | Risk-Equivalent Ratio | Evidence Quality |
|---|---|---|---|
| Daunorubicin | vs. Doxorubicin | 0.6 (Lower risk) | Low-quality evidence |
| Mitoxantrone | vs. Doxorubicin | 10.5 (Higher risk) | Low-quality evidence |
Note: These ratios are recommended for calculating a CTRCD risk-equivalent dose to inform long-term cardiac surveillance [1] [2].
Table 2: Incidence of Adverse Events with Mitoxantrone in MS Patients This retrospective study of 163 patients shows the frequency of various adverse events during and after treatment [3].
| Adverse Event | Grade | Incidence | Notes |
|---|---|---|---|
| Cardiotoxicity (LVEF reduction) | ≥ 2 | 14% (18/128 pts) | Occurred at doses below max recommended (120 mg/m²); no clear dose-response in this cohort. |
| Neutropenia | ≥ 1 | 27% (40/146 pts) | 18% occurred outside of the expected nadir period. |
| Anemia | ≥ 1 | 15% (21/139 pts) | Risk higher in women and associated with increasing cumulative dose. |
| Liver Toxicity (increased AST) | ≥ 1 | 16% (21/134 pts) | Maximum toxicity reached was grade 2. |
Understanding the molecular basis of cardiotoxicity is crucial for developing monitoring strategies and potential cardioprotective agents.
Research indicates that Mitoxantrone-induced cardiotoxicity involves interconnected pathways [4] [5]:
The diagram below synthesizes findings from multiple sources to illustrate the core molecular pathways [4] [6] [5].
These protocols outline methodologies for evaluating cardiotoxicity in pre-clinical models, based on the research presented.
This protocol is adapted from studies investigating age-dependent susceptibility to Mitoxantrone cardiotoxicity [4].
This workflow helps investigate direct cardiomyocyte damage and mechanisms [6] [5].
The table below summarizes the key evidence for managing piroxantrone-induced myelosuppression.
| Management Strategy | Reported Efficacy / Outcome | Supporting Evidence |
|---|---|---|
| Granulocyte Colony-Stimulating Factor (G-CSF) | Allows safe dose escalation; mitigates myelosuppression (the dose-limiting toxicity) [1]. | Phase I trial established that G-CSF allowed doses up to 555 mg/m² without irreversible myelosuppression [1]. |
| Dose Modification | Critical for management; lower doses (e.g., 150 mg/m²) are associated with less severe myelosuppression [2]. | In a Phase II trial, leukopenia was a common toxic effect, but treatment deaths were only 5% at 150 mg/m² [2]. |
Q: What is the dose-limiting toxicity of this compound? A: The dose-limiting toxicity of this compound is myelosuppression, particularly leukopenia. This was consistently observed in phase I trials without supportive care [1].
Q: How does G-CSF mitigate this compound-induced myelosuppression? A: Administering G-CSF alongside this compound helps stimulate the bone marrow to produce white blood cells more rapidly. This support reduces the depth and duration of the neutrophil nadir, allowing for administration of higher doses of this compound and improving the safety profile of the therapy [1].
Q: Were there any treatment-related deaths due to myelosuppression in clinical trials? A: Yes, in a phase II study of this compound (150 mg/m²) for non-small-cell lung cancer, 5% (2 out of 44 assessable patients) died from causes directly related to treatment, which included complications from myelosuppression [2].
For researchers designing preclinical or clinical studies, the following monitoring protocols are recommended based on general principles for myelosuppressive agents and insights from the clinical trials.
The following workflow outlines a general approach for managing and investigating myelosuppression in a research setting.
The available data on this compound is historically valuable but limited. Future research could focus on:
| Aspect | Details |
|---|---|
| Dose-Limiting Toxicity | Myelosuppression, with leukopenia predominating [1]. |
| Other Hematological Toxicities | Information not available in the search results. |
| Non-Hematological Toxicities | Nausea, vomiting, alopecia, mucositis, phlebitis (generally minimal) [1]. |
| Recommended Phase II Dose | 150 mg/m² administered as a 1-hour intravenous infusion every 3 weeks [1]. |
| Maximum Tolerated Dose (MTD) | 190 mg/m² on the same schedule [1]. |
The most relevant data comes from a Phase I clinical trial, which established the foundational dosing and toxicity profile [1].
Based on the general principles of managing chemotherapy-induced hematological toxicity and the specific data available for this compound, the following workflow outlines a recommended monitoring and mitigation approach for preclinical or clinical studies.
What is the primary hematological concern with this compound? The dose-limiting toxicity is myelosuppression, specifically leukopenia (low white blood cell count). This was the defining side effect that determined the maximum tolerated dose in clinical trials [1].
Are there any known drug interactions that could worsen hematological toxicity? The available search results do not provide information on drug interactions for this compound. In the absence of specific data, extreme caution should be exercised when combining it with other myelosuppressive agents.
How does this compound's hematological toxicity compare to other similar agents? Preclinical studies in rats suggested that the cardiac and renal lesions induced by this compound were less severe than those caused by doxorubicin [2]. However, direct comparative data on hematological toxicity in humans is not available from the provided sources.
The following information is for Mitoxantrone. The search did not yield specific data for a drug named "piroxantrone." Mitoxantrone is an anthracenedione used in cancer chemotherapy and multiple sclerosis, with cumulative cardiotoxicity being a major dose-limiting factor [1] [2] [3].
The table below summarizes the key quantitative data and safety limits for Mitoxantrone.
| Parameter | Details |
|---|---|
| Approved Uses | Acute Nonlymphocytic Leukemia (ANLL), Multiple Sclerosis (MS), Prostate Cancer [1] |
| Recommended Lifetime Cumulative Dose (MS) | 140 mg/m² (should not be exceeded) [1] [4] |
| Common Dosing Regimens | • MS: 12 mg/m² IV every 3 months [1] [5] • ANLL (Induction): 12 mg/m²/day IV on days 1-3 [1] [5] • Prostate Cancer: 12-14 mg/m² IV every 21 days [1] [5] | | Primary Safety Concern | Cardiotoxicity (Congestive Heart Failure), which can be fatal and may occur months or years after treatment [1] | | Reported Cardiotoxicity Incidence | • 14% of MS patients developed subclinical cardiotoxicity (reduced LVEF) at a mean cumulative dose of 59.7 mg/m² [4] • Risk is present at doses below the maximum limit [4] [2] | | Other Major Adverse Events | Myelosuppression (neutropenia, anemia), liver toxicity, secondary leukemia [1] [4] |
For researchers investigating mitoxantrone's toxicity mechanisms, here are detailed methodologies from the literature.
This protocol evaluates mitoxantrone-induced cardiotoxicity across different age groups and cumulative doses [2] [3].
This outlines the essential monitoring required for patients receiving mitoxantrone therapy [1] [4].
Research indicates that inflammation and oxidative stress are key triggers of mitoxantrone-induced cardiotoxicity [2]. The following diagram illustrates this proposed pathway.
Q: A preclinical model shows significant weight loss and reduced consumption after mitoxantrone dosing. Is this expected?
Q: What are the most sensitive early biomarkers for detecting subclinical cardiotoxicity?
Q: Why is age a critical factor in experimental design for mitoxantrone toxicity studies?
A key challenge in risk assessment is converting different anthracycline agents to a common risk-equivalent dose. The equivalency ratios based on hematologic toxicity are different from those for cardiotoxicity risk. The table below summarizes the recommended conversion ratios for calculating a doxorubicin-equivalent dose based on cardiotoxicity risk.
| Anthracycline Agent | Conventional Conversion Ratio (for hematologic toxicity) | Recommended Conversion Ratio for Cardiotoxicity Risk | Doxorubicin-Equivalent Dose (Example: 50 mg/m² input) |
|---|---|---|---|
| Doxorubicin | 1.0 (reference) | 1.0 (reference) | 50 mg/m² |
| Daunorubicin | 1.0 | 0.6 [1] [2] | 30 mg/m² |
| Epirubicin | 0.67 (approximately 2:3) | Inconclusive evidence [2] | - |
| Idarubicin | 5.0 | Inconclusive evidence [1] [2] | - |
| Mitoxantrone | 4.0 to 5.0 | 10.5 [1] [2] | 525 mg/m² |
This revised calculation can significantly alter the estimated lifetime exposure. For instance, a patient's previous mitoxantrone exposure could be equivalent to 504 mg/m² of doxorubicin instead of 192 mg/m², potentially placing them over the lifetime maximum recommended dose of 550 mg/m² [1].
When working with or administering anthracyclines, several strategies can be employed to mitigate cardiac risk.
Understanding the molecular pathways of injury is crucial for developing protective strategies. The mechanisms are multifactorial, as illustrated in the following diagram and detailed points.
Early detection of cardiac injury is paramount. The following workflow outlines a comprehensive monitoring strategy, from subclinical injury to overt heart failure.
The table below summarizes the available information on piroxantrone and a proposed experiment to evaluate its vesicant potential.
| Aspect | Details on Pixantrone |
|---|---|
| Drug Class | Aza-anthracenedione; structurally related to anthracyclines and mitoxantrone [1]. |
| Primary Mechanism | Topoisomerase IIα inhibitor. It intercalates DNA, stabilizes enzyme-DNA covalent complexes, and causes DNA double-strand breaks [1]. |
| Key Safety Rationale | Designed for reduced cardiotoxicity vs. mitoxantrone/doxorubicin due to: • No iron binding: Unable to induce iron-based oxidative stress [1]. • Topo IIα selectivity: Attenuated effect on Topo IIβ in postmitotic cardiomyocytes [1]. | | Vesicant Classification | Not definitively established from available literature. | | Proposed Extravasation Assay | In vitro cell viability assay post-simulated extravasation (See protocol below). |
This methodology can help you generate data on this compound's potential to cause tissue damage.
1. Title: Assessment of Pixantrone-Induced Cytotoxicity in Human Dermal Fibroblasts as a Model for Vesicant Potential.
2. Objective: To quantify the dose- and time-dependent cytotoxic effects of pixantrone on human dermal fibroblasts (HDFs) compared to a known vesicant (e.g., doxorubicin) and a negative control.
3. Materials:
4. Workflow Diagram:
The following diagram outlines the key steps of the experimental protocol.
5. Procedure:
Q1: How should a potential pixantrone extravasation be managed? While pixantrone's vesicant classification is not confirmed, its structural similarity to mitoxantrone warrants caution. A case study classified mitoxantrone as a vesicant after an extravasation led to pain, blistering, and required surgical intervention [2]. Given this, it is prudent to manage a pixantrone extravasation as a vesicant injury. Immediate actions should include:
Q2: What is the key mechanistic difference between pixantrone and mitoxantrone that reduces cardiotoxicity? The primary difference lies in their interaction with iron and topoisomerase II isoforms. Pixantrone was specifically designed not to bind iron(III), which prevents it from inducing the iron-based oxidative stress that is a major contributor to the cardiotoxicity of both doxorubicin and mitoxantrone [1]. Furthermore, pixantrone demonstrates selectivity for topoisomerase IIα over the IIβ isoform. Since Topo IIβ is predominant in postmitotic cardiomyocytes, this selectivity further attenuates its cardiotoxic potential [1].
The information available on this compound is limited, as it is a relatively newer drug. To build a more complete technical support document, you may need to:
This FAQ provides evidence-based protocols for the safe administration of intravenous anthracenediones, focusing on the mitigation of phlebitis, based on data for mitoxantrone.
| Adverse Event | Frequency Category | Clinical Presentation |
|---|---|---|
| Phlebitis | Uncommon (0.1% to 1% of patients) | Pain, redness, swelling, burning, and/or blue discoloration of the skin at the injection site [1]. |
| Tissue Necrosis | Rare (less than 0.1%) | Can occur following extravasation (leakage of the drug into surrounding tissue) [1]. |
Q2: What are the primary evidence-based strategies to prevent phlebitis? Prevention is multi-factorial, involving aseptic technique, catheter management, and drug handling. The most critical nursing interventions for prevention include [2]:
Q3: Are there specific administration protocols to minimize vascular injury? Yes, strict adherence to the following protocol is mandatory to prevent severe local tissue damage, including phlebitis and necrosis [4] [5] [6]:
The following diagram illustrates the critical steps and decision points in the safe administration protocol.
The diagram below maps the core cellular mechanisms involved in phlebitis.
The quantitative data below comes from early phase I clinical trials, which establish initial safety and dosing parameters. The recommended Phase II dose from these studies was 150 mg/m² administered as a 1-hour intravenous infusion every 3 weeks [1].
Table 1: Key Parameters from Phase I Trials of Piroxantrone
| Parameter | Value | Context |
|---|---|---|
| Recommended Phase II Dose | 150 mg/m² | Given as a 1-hour IV infusion every 3 weeks [1]. |
| Maximum Tolerated Dose (MTD) | 190 mg/m² | Dose-limiting toxicity was myelosuppression (leukopenia) [1]. |
| Plasma Clearance | 720 ± 210 ml/min/m² [1] / 840 ± 230 ml/min/m² [2] | Rapid clearance from the bloodstream. Values from two different studies. |
| Elimination Half-life (t1/2 beta) | 18.7 ± 36.5 min [1] / 82 ± 92 min [2] | Biexponential elimination. The large standard deviation indicates significant variability between patients. |
| Area Under Curve (AUC) at MTD | 435 µmol·min/liter [1] | Total drug exposure at the maximum tolerated dose. |
| Dose-Limiting Toxicity (DLT) | Myelosuppression (Leukopenia) [1] | The primary serious side effect that prevents dose escalation. |
| Other Toxicities | Nausea, vomiting, alopecia, mucositis, phlebitis [1] | Non-hematological toxicities were reported as minimal. |
Based on the search results, here are answers to common technical questions.
Frequently Asked Questions
Q1: What is the clinical development status of this compound?
Q2: What is the proposed method for dose optimization in modern oncology trials?
Q3: How can computational tools aid in drug target identification and dosing strategy?
The diagram below outlines the high-level workflow from the early clinical development of this compound, based on the phase I trial data.
The early clinical data for this compound provides a foundational pharmacokinetic and safety profile. For any modern research or development, I strongly recommend consulting current scientific databases and clinical trial registries for the latest information.
The quantitative data available for this compound is limited to its use in historical clinical trials. The table below summarizes this information.
| Trial Phase | Disease Target | Reported Outcome | Year Published |
|---|---|---|---|
| Phase II [1] | Metastatic Breast Cancer | "Trial of this compound in metastatic breast cancer" | 1994 |
| Phase II [2] | Disseminated Malignant Melanoma | "A phase II trial of this compound..." | 1995 |
In the absence of specific data for this compound, a monitoring strategy can be inferred from its mechanism of action and the established protocols for its analog, mitoxantrone [3] [4]. The following workflow outlines a potential approach for assessing this compound's biological activity and safety in a research setting.
As a DNA-intercalating agent and topoisomerase II inhibitor, you can confirm and monitor this compound's biological activity through the following experiments [3]:
Based on the known toxicities of related drugs, the following safety monitoring is recommended [4] [5]:
For foundational data, a standard PK study in animal models is essential:
A Phase I clinical trial provides some foundational pharmacokinetic data, which is crucial for understanding the drug's behavior in the body [1].
| Parameter | Value (Mean ± SD) |
|---|---|
| Plasma Elimination | Biexponential |
| t₁/₂ α (Initial half-life) | 3.2 ± 2.7 minutes |
| t₁/₂ β (Terminal half-life) | 82 ± 92 minutes |
| Clearance | 840 ± 230 mL/min/m² |
| Dosage Range Studied | 150 to 555 mg/m² |
| Elimination Characteristic | Linear over the studied dose range |
The study concluded that this compound's elimination was linear and predictable, meaning that systemic drug exposure remains proportional when dose adjustments are made [1]. However, the trial did not specifically investigate the effect of renal impairment on these parameters.
In the absence of drug-specific guidelines, current oncology practice and research utilize a standard methodological approach for dose adjustment in patients with renal dysfunction [2]. The following workflow outlines the key decision points in this process.
For a drug like this compound where specific guidelines are not established, the process would rely heavily on the general framework for investigational drugs, which includes [2]:
To obtain the information necessary for dosing recommendations, you may need to explore the following:
The table below summarizes key experimental findings from rodent models, highlighting how these two drugs differ in their cardiotoxic profiles.
| Feature | Doxorubicin (DOX) | Mitoxantrone (MTX) |
|---|---|---|
| Drug Class | Anthracycline [1] [2] | Anthracenedione [3] [2] |
| Typical Cumulative Dose (Rodent) | 10-20 mg/kg (rat) [4], 18 mg/kg (mouse) [2] | 6 mg/kg (mouse) [2] |
| Primary Anticancer Mechanism | Topoisomerase II (TOP2) inhibition [1] [2] | Topoisomerase II (TOP2) inhibition [2] |
| Key Metabolic Disturbances | ↓ Glycolysis (PFKM, GAPDH), ↑ FA oxidation, ↓ Amino acids [2] | ↓ Glycolysis (GAPDH), ↑ FA oxidation [2] |
| Impact on Mitochondria | Severe dysfunction; uncouples oxidative phosphorylation [5] | Dysfunction; uncouples oxidative phosphorylation [5] |
| Autophagy Regulation | Downregulated (↓ ATG5, ↓ LC3B) [2] | Downregulated (↓ ATG5, ↓ LC3B, ↓ Beclin1) [2] |
| Proposed Cardiotoxicity Mechanisms | Oxidative stress, TOP2β inhibition, iron homeostasis disruption, mitochondrial damage [1] [2] | Impaired cardiac ATP & iron homeostasis, mitochondrial metabolism disruption [2] |
| Cardioprotection with ICRF-187 | Effective [3] | Not effective [3] |
The data in the table is derived from established preclinical protocols. Here are the details of some key methodologies:
The table below summarizes the key findings from a comparative study in spontaneously hypertensive rats (SHR) that received 12 weekly doses of the drugs [1].
| Feature | Piroxantrone | Losoxantrone | Doxorubicin (Reference Drug) |
|---|---|---|---|
| Dose Levels (mg/kg) | 3, 1.5, 0.75 | 1, 0.5, 0.25 | 1 |
| Cardiac Toxicity | Less severe cardiac lesions (myofibrillar loss, dilated sarcoplasmic reticulum) [1] | Significantly more severe cardiac lesions [1] | Significantly severe cardiac lesions [1] |
| Renal Toxicity | Less severe renal lesions (glomerular vacuolization, tubular damage) [1] | Less severe renal lesions [1] | More severe renal lesions; evidence of nephrotic syndrome [1] |
| Gastrointestinal Toxicity | Less severe intestinal alterations [1] | Less severe intestinal alterations [1] | More severe intestinal alterations (denuded epithelium, inflammation) [1] |
| Proposed Mechanism | Forms Fe(III) complex, potentially causing oxidative tissue damage [1] | Forms Fe(III) complex, potentially causing oxidative tissue damage [1] | Well-known for iron-mediated oxidative stress [1] [2] |
The data in the summary table comes from a specific comparative study. Here is a detailed breakdown of its methodology [1]:
This workflow can be visualized as follows:
Figure 1: Experimental workflow for the comparative chronic toxicity study of this compound and losoxantrone in rats [1].
While preclinical data is essential, clinical findings provide the ultimate context for the risk-benefit assessment of a drug.
The following diagram illustrates the proposed mechanism behind the organ damage caused by these drugs:
Figure 2: Proposed mechanism of chronic tissue damage via iron complex formation and oxidative stress [1] [2].
| Feature | Piroxantrone (Anthrapyrazole) | Anthracyclines (e.g., Doxorubicin) |
|---|---|---|
| Drug Class | Anthrapyrazole [1] | Anthracycline [2] |
| Primary Mechanism | DNA intercalation; inhibits nucleic acid synthesis [1] [3] | DNA intercalation; topoisomerase II poisoning; generates reactive oxygen species (ROS) [4] [2] |
| Efficacy in Breast Cancer | 21% objective response rate (1 complete, 5 partial responses) [1] | Considered one of the most effective single agents; standard against which new drugs are judged [1] [2] |
| Dose-Limiting Toxicity | Cardiotoxicity (reductions in LVEF, clinical CHF) [1] | Cardiotoxicity (cumulative, dose-dependent cardiomyopathy) [5] [2] |
| Incidence of CHF | Clinical CHF observed in 2 of 8 patients at high doses [1] | ~5% at 400 mg/m² cumulative dose; increases with higher doses [5] [2] |
| Development Status | Not recommended for further development (as of 1994) [1] | Widely used cornerstone of chemotherapy for many cancers [2] |
For researchers, the methodology and results from the pivotal this compound clinical trial are detailed below.
The different chemical structures of this compound (an anthrapyrazole) and the anthracyclines underlie their differing toxicity profiles, particularly regarding the generation of reactive oxygen species (ROS), a key driver of cardiotoxicity.
The diagram below illustrates and compares the primary mechanisms of action and toxicity for these two drug classes.
The diagram highlights a key point: while this compound was designed with a structure intended to minimize ROS-mediated damage [1], it still induced significant clinical cardiotoxicity [1]. This suggests that its cardiotoxic mechanism may involve pathways independent of, or in addition to, high-level ROS generation, such as direct effects on topoisomerase II or other cellular components. In contrast, anthracycline cardiotoxicity is strongly linked to ROS generation and topoisomerase IIβ inhibition [4] [5].
The clinical data suggests that this compound did not achieve its developmental goal of providing anthracycline-level efficacy without cardiotoxicity.
This case highlights the challenge of dissociating potent antitumor activity from cardiotoxicity within this class of DNA-intercalating agents. Future research into compounds like pixantrone (an aza-anthracenedione) continues to explore this chemical space, with some evidence suggesting a more favorable cardiotoxicity profile while retaining efficacy [6].
| Trial Description | Patient Population | Response Rate | Survival Data | Key Toxicities |
|---|---|---|---|---|
| Phase II, Randomized (ECOG) [1] | Stage IV NSCLC (47 patients) | 1 complete response (2.3%) [1] | Median survival: 29.3 weeks; 1-year survival: 22.6% [1] | Leukopenia; Treatment-related deaths: 5% (2 patients) [1] |
| Phase II (SWOG) [2] | Advanced NSCLC (17 eligible patients) | No objective responses [2] | Not reported | Acceptable at the dose used; only 35% had significant granulocytopenia [2] |
| Phase II (SWOG) [3] | Advanced Soft Tissue Sarcomas (23 evaluable patients) | 2 partial responses (9%) [3] | Not reported | Abnormal cardiac ejection fraction (5 patients); Fatal congestive heart failure (1 patient) [3] |
| Phase II [4] | Metastatic Breast Cancer (29 evaluable patients) | 6 objective responses (21%) [4] | Median response duration: 244 days [4] | Reduced LVEF at high cumulative doses; Clinical CHF in 2 patients [4] |
The clinical trials for this compound followed standard phase II designs to evaluate the efficacy and safety of a single agent in specific, chemotherapy-naive (or minimally pre-treated) patient populations.
The following diagram illustrates its core mechanism of action and the key limitation identified in clinical trials.
The collective data from these clinical trials led to a clear consensus in the oncology community.
The clinical data on this compound is historical, with the key studies published in the 1990s. Research efforts have since shifted to other, more promising chemotherapeutic classes.
The table below summarizes the key findings from a 1998 comparative study in spontaneously hypertensive rats (SHR), which used Billingham scores to semiquantitatively assess the severity of cardiac lesions [1].
| Compound | Dosing Regimen | Key Cardiac Findings (vs. Piroxantrone) | Billingham Score (Cardiac Lesion Severity) | Renal & Intestinal Toxicity |
|---|---|---|---|---|
| This compound | 12 weekly doses of 0.75, 1.5, or 3 mg/kg | Baseline for comparison | Significantly less severe | Less severe than doxorubicin [1] |
| Losoxantrone | 12 weekly doses of 0.25, 0.5, or 1 mg/kg | More severe cardiac lesions | Significantly more severe | Less severe than doxorubicin [1] |
| Doxorubicin | 12 weekly doses of 1 mg/kg | More severe cardiac lesions | Significantly more severe | Baseline for comparison (most severe) [1] |
Notes on the Table:
The following details the methodology used in the cited study to generate the data above [1].
While the search results do not provide a specific signaling pathway for this compound, they discuss general mechanisms shared by related chemotherapeutic drugs, which can help contextualize the findings.
The diagram below illustrates the key compared mechanisms of two related drugs, doxorubicin and mitoxantrone, based on the available literature [2]. This compound and losoxantrone are believed to share some of these characteristics, particularly the ability to form iron complexes that lead to oxidative stress [1].
This diagram highlights a key comparative finding from the literature: while doxorubicin is considered a more potent inducer of oxidative stress, mitoxantrone's cardiotoxicity may be more linked to causing an energy imbalance in cardiac cells [2]. The formation of iron complexes, a trait shared by this compound and losoxantrone, is a central upstream event for oxidative damage [1].
The available data suggests that at the tested doses, this compound caused less severe cardiac damage than losoxantrone or doxorubicin when assessed by the Billingham score [1]. However, you should consider the following:
The table below summarizes key findings from a preclinical study that directly compared the chronic toxicity of this compound, losoxantrone, and doxorubicin in rats [1].
| Drug Class | Drug Name | Cardiac Toxicity (vs. Doxorubicin) | Renal Toxicity (vs. Doxorubicin) | Intestinal Toxicity (vs. Doxorubicin) | Key Proposed Mechanism |
|---|---|---|---|---|---|
| Anthracycline | Doxorubicin | Baseline (Most severe) | Baseline (Most severe) | Baseline (Most severe) | Iron complex formation, oxidative damage, Topoisomerase II inhibition [1] [2] |
| Anthrapyrazole | This compound | Less severe | Less severe | Less severe | Iron complex formation, oxidative damage [1] |
| Anthrapyrazole | Losoxantrone | Similar to Doxorubicin | Less severe | Less severe | Iron complex formation, oxidative damage [1] |
A Phase II trial in patients with soft tissue sarcomas reported that toxicities other than cardiac were generally tolerable, though it did not specify intestinal toxicity in detail [3].
The comparative data in the table above was generated using a standardized in vivo protocol. Here is a detailed methodology based on the study:
1. Animal Model and Dosing
2. Toxicity Assessment Methods Toxicity was evaluated using a combination of clinical and microscopic techniques [1]:
3. Mechanistic Studies
The intestinal toxicity observed with this compound and similar drugs is primarily linked to their ability to cause oxidative damage. The diagram below illustrates this pathway.
This mechanism is shared across doxorubicin, this compound, and losoxantrone, as all three drugs can form these pro-oxidant complexes [1]. The difference in the severity of intestinal damage between the drugs is likely influenced by the specific chemical structure, which affects the stability and reactivity of the iron complex, as well as their differing pharmacokinetics and tissue distribution.
| Feature | Piroxantrone | Losoxantrone | Doxorubicin |
|---|---|---|---|
| Cardiac Lesions | Less severe [1] | Significantly more severe [1] | Significantly more severe [1] |
| Renal Lesions | Less severe than doxorubicin [1] | Less severe than doxorubicin [1] | Benchmark for severe lesions [1] |
| Intestinal Alterations | Less severe than doxorubicin [1] | Less severe than doxorubicin [1] | Benchmark for severe alterations [1] |
| Fe(III) Complex Formation | Forms complex; may cause oxidative damage [1] | Forms complex; may cause oxidative damage [1] | Forms complex; may cause oxidative damage [1] |
| Iron Displacement by Dexrazoxane | Iron can be displaced by ADR-925, but less efficiently than from doxorubicin complex [2] | Iron can be displaced by ADR-925, but less efficiently than from doxorubicin complex [2] | Iron is displaced by ADR-925 more efficiently and quickly [2] |
The cardiotoxicity of these drugs is closely linked to their ability to form complexes with iron (Fe(III)) and subsequently generate reactive oxygen species (ROS) that cause cellular damage [2]. The diagrams below illustrate this damaging pathway and a potential protective strategy.
Diagram 1: Iron Complex-Mediated Cardiotoxic Pathway. This compound and losoxantrone form complexes with Fe(III). These complexes can be reductively activated, leading to ROS generation via Fenton chemistry. The resulting oxidative stress damages lipids, proteins, and DNA, ultimately manifesting as cardiotoxicity [2] [3].
A proposed method to mitigate this toxicity is using the cardioprotective agent dexrazoxane. Its hydrolyzed form, ADR-925, can displace iron from the drug-Fe(III) complex [2].
Diagram 2: Proposed Cardioprotection by Dexrazoxane. Dexrazoxane is hydrolyzed in vivo to ADR-925, which can remove iron from its complex with anthrapyrazole drugs. This forms a more stable iron chelate, preventing redox cycling and ROS generation [2].
The key experiments comparing these drugs provide a methodological framework for your research.
Most foundational studies are from the 1990s. To advance this research, you could:
The data for this compound comes from a single Phase II trial conducted by the Southwest Oncology Group, summarized in the table below [1].
| Trial Phase | Patient Population | Dosing Regimen | Overall Response Rate (ORR) | Key Toxicities |
|---|---|---|---|---|
| Phase II | Advanced or metastatic STS (N=25 eligible) | 150 mg/M² IV every 21 days | 9% (2 partial responses out of 23 evaluable patients) | Abnormal cardiac ejection fraction (5 patients); one fatal congestive heart failure; other non-cardiac toxicities were tolerable. |
This compound's development for STS was discontinued. Current research focuses on other modalities, and understanding these can provide a valuable contrast in your guide.
For the historical this compound trial, the key methodological details were [1]:
The diagram below illustrates this mechanism and the subsequent cellular response.
For your comparison guide, this compound serves as a historical case study of a drug candidate with limited efficacy (9% ORR) and significant safety concerns, particularly cardiotoxicity. Its development path highlights the challenges in sarcoma drug development.
The contemporary landscape has moved toward: